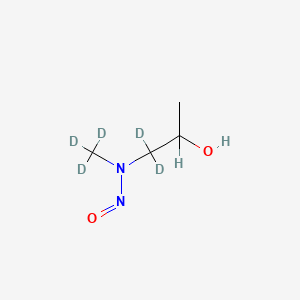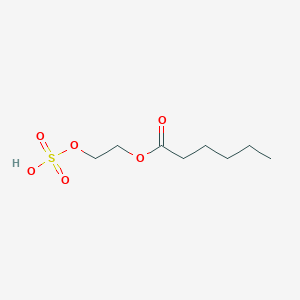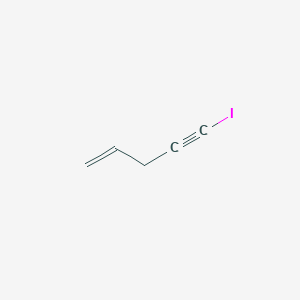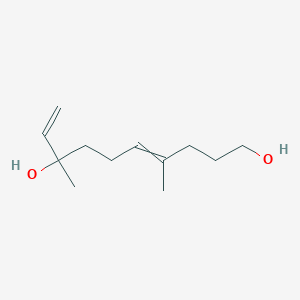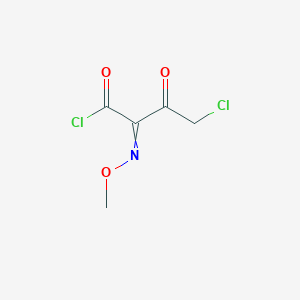
4,4-Dimethyl-3-oxoheptanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-3-oxoheptanenitrile is an organic compound with the molecular formula C9H15NO. It is a nitrile derivative with a ketone functional group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various chemical reactions and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-3-oxoheptanenitrile can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products. The compound is then purified through distillation or recrystallization techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-3-oxoheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
4,4-Dimethyl-3-oxoheptanenitrile has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-dimethyl-3-oxoheptanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The ketone functional group also plays a role in the compound’s reactivity, allowing it to act as an electrophile in nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-3-oxoheptanenitrile can be compared with other similar compounds, such as:
4,4-Dimethyl-3-oxopentanenitrile: This compound has a shorter carbon chain and different reactivity due to the absence of additional carbon atoms.
4,4-Dimethyl-3-oxovaleronitrile: Similar in structure but with variations in the carbon chain length and functional groups.
Trimethylacetylacetonitrile: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique reactivity and versatility in various chemical reactions.
Propriétés
Numéro CAS |
112191-60-3 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
4,4-dimethyl-3-oxoheptanenitrile |
InChI |
InChI=1S/C9H15NO/c1-4-6-9(2,3)8(11)5-7-10/h4-6H2,1-3H3 |
Clé InChI |
HYZWSHLTDKVJLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


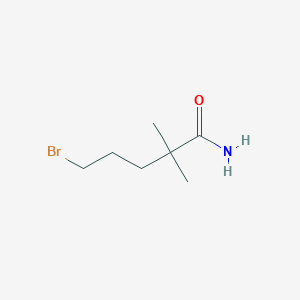

![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)
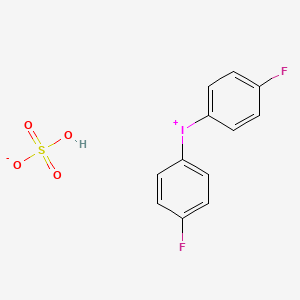
![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
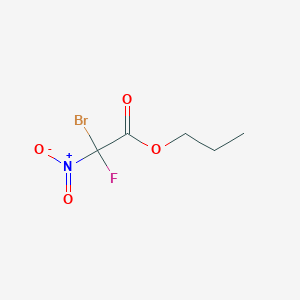
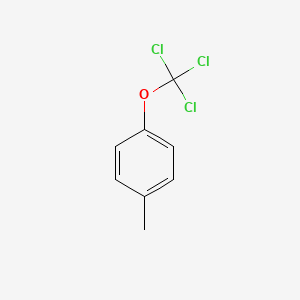
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
